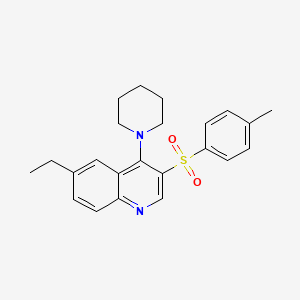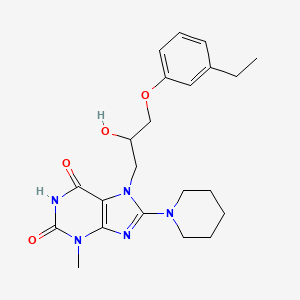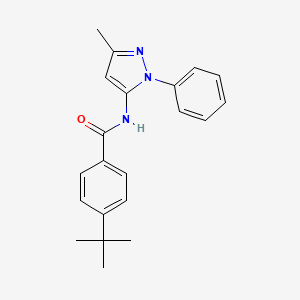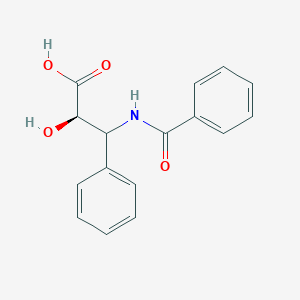![molecular formula C17H21N5O3S B2976019 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide CAS No. 585555-85-7](/img/structure/B2976019.png)
2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of 4-Amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl hydrosulfide . This compound is a solid and its empirical formula is C8H13N4 · HS .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a related compound, 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, was synthesized using succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The choice of the pathway and sequence of the introduction of reagents to the reaction depended on the amine nucleophilicity .Physical and Chemical Properties Analysis
The compound is a solid . Other physical and chemical properties are not directly available.Scientific Research Applications
Synthesis and Biological Activity
1,2,4-Triazole derivatives are synthesized for their potential in pharmacological applications due to their broad range of biological activities. For instance, derivatives have been explored for their anti-exudative properties, with some compounds showing promising results in reducing edema more effectively than reference drugs like diclofenac sodium in animal models (Chalenko et al., 2019). Similarly, antiviral and virucidal activities against human adenovirus and ECHO-9 virus have been investigated, revealing that certain 1,2,4-triazole derivatives can significantly reduce viral replication (Wujec et al., 2011).
Antitumor Activities
The antitumor potential of 1,2,4-triazole derivatives has been a subject of interest, with studies focusing on the synthesis of novel compounds and their inhibitory effects on various cancer cell lines. Research has shown that some newly synthesized thiophene, pyrimidine, and coumarin derivatives exhibit promising antitumor activities, highlighting the therapeutic potential of these compounds in oncology (Albratty et al., 2017).
Structural Analysis and Crystallography
Structural elucidation of 1,2,4-triazole derivatives provides insights into their chemical properties and potential applications. Crystal structure analysis of compounds like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide offers detailed information on molecular conformation, which is crucial for understanding their reactivity and interaction with biological targets (Subasri et al., 2017).
Antimicrobial and Antifungal Properties
The search for new antimicrobial and antifungal agents has led to the exploration of 1,2,4-triazole derivatives. Some compounds have been identified with significant activity against bacterial and fungal strains, indicating their potential as new treatments for infectious diseases (MahyavanshiJyotindra et al., 2011).
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound is a part of a unique collection of chemicals provided to early discovery researchers
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. These factors can include temperature, pH, and the presence of other compounds or substances. The compound is generally safe for use under normal conditions
Properties
IUPAC Name |
2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S/c18-22-16(11-4-2-1-3-5-11)20-21-17(22)26-9-15(23)19-12-6-7-13-14(8-12)25-10-24-13/h6-8,11H,1-5,9-10,18H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPRFDASDTXPFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(N2N)SCC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,3S,3Ar,5aS,6S,9S,11aS,13aR)-1,9-dihydroxy-3a-(hydroxymethyl)-5a,8,8,11a,13a-pentamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-6-yl] acetate](/img/structure/B2975940.png)

![1-[(adamantan-1-yl)methoxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol hydrochloride](/img/structure/B2975942.png)
![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-(trifluoromethoxy)benzamide](/img/structure/B2975943.png)
![benzo[c][1,2,5]thiadiazol-5-yl(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone oxalate](/img/structure/B2975945.png)
![3-[(4-methoxyanilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2975946.png)
![4-[2-(1-pyrrolidinyl)ethoxy]Benzenemethanol](/img/structure/B2975948.png)


![1-methyl-6-oxo-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2975953.png)
![N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2975955.png)
![N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2975959.png)
